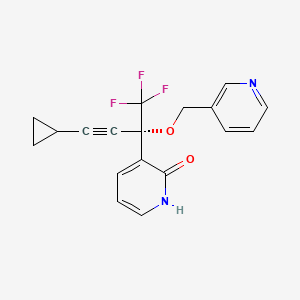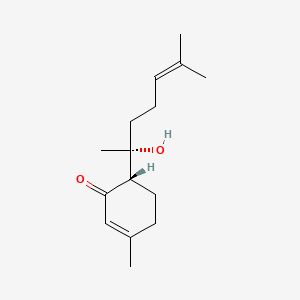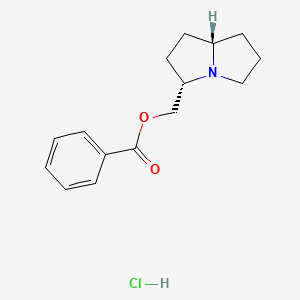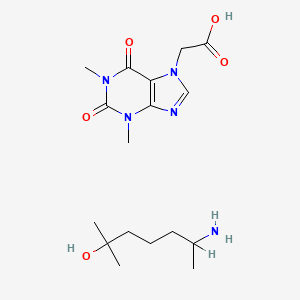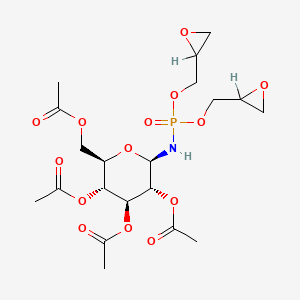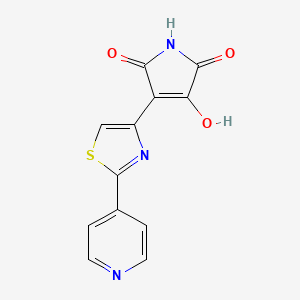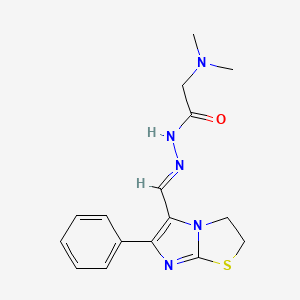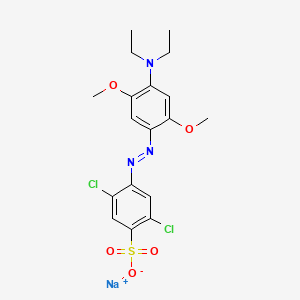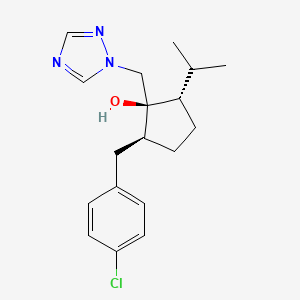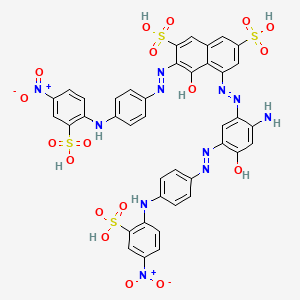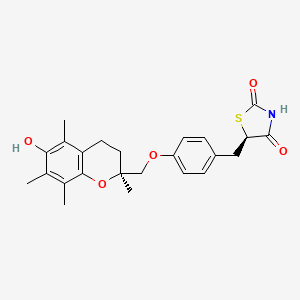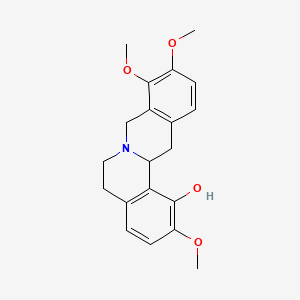
(S)-5,8,13,13a-Tetrahydro-2,9,10-trimethoxy-6H-dibenzo(a,g)quinolizin-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(S)-5,8,13,13a-Tetrahydro-2,9,10-trimethoxy-6H-dibenzo(a,g)quinolizin-1-ol is a complex organic compound with the molecular formula C21H25NO5. It is known for its unique structure, which includes multiple methoxy groups and a quinolizidine core. This compound is of interest in various fields of scientific research due to its potential biological and chemical properties .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (S)-5,8,13,13a-Tetrahydro-2,9,10-trimethoxy-6H-dibenzo(a,g)quinolizin-1-ol typically involves multiple steps, starting from simpler organic molecules. One common synthetic route includes the following steps:
Formation of the Quinolizidine Core: This step involves the cyclization of a suitable precursor to form the quinolizidine ring system.
Introduction of Methoxy Groups: Methoxy groups are introduced through methylation reactions using reagents such as methyl iodide (CH3I) in the presence of a base.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, yield, and cost-effectiveness. Techniques such as continuous flow chemistry and the use of catalytic systems may be employed to enhance efficiency .
Analyse Chemischer Reaktionen
Types of Reactions
(S)-5,8,13,13a-Tetrahydro-2,9,10-trimethoxy-6H-dibenzo(a,g)quinolizin-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to remove the hydroxyl group or to alter the quinolizidine core.
Substitution: Methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can introduce a variety of functional groups .
Wissenschaftliche Forschungsanwendungen
(S)-5,8,13,13a-Tetrahydro-2,9,10-trimethoxy-6H-dibenzo(a,g)quinolizin-1-ol has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound’s potential biological activity makes it a candidate for studies in pharmacology and toxicology.
Medicine: Research is ongoing to explore its potential therapeutic effects, particularly in the treatment of neurological disorders.
Wirkmechanismus
The mechanism of action of (S)-5,8,13,13a-Tetrahydro-2,9,10-trimethoxy-6H-dibenzo(a,g)quinolizin-1-ol involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through pathways that involve binding to these targets and altering their activity. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
®-5,8,13,13a-Tetrahydro-2,9,10-trimethoxy-6H-dibenzo(a,g)quinolizin-1-ol: The enantiomer of the compound, with similar but distinct biological activity.
4H-Quinolizin-1-ol: A related compound with a different substitution pattern on the quinolizidine core.
Uniqueness
(S)-5,8,13,13a-Tetrahydro-2,9,10-trimethoxy-6H-dibenzo(a,g)quinolizin-1-ol is unique due to its specific stereochemistry and the presence of multiple methoxy groups. These features contribute to its distinct chemical and biological properties, setting it apart from similar compounds.
Eigenschaften
CAS-Nummer |
40141-47-7 |
|---|---|
Molekularformel |
C20H23NO4 |
Molekulargewicht |
341.4 g/mol |
IUPAC-Name |
2,9,10-trimethoxy-6,8,13,13a-tetrahydro-5H-isoquinolino[2,1-b]isoquinolin-1-ol |
InChI |
InChI=1S/C20H23NO4/c1-23-16-6-4-12-8-9-21-11-14-13(10-15(21)18(12)19(16)22)5-7-17(24-2)20(14)25-3/h4-7,15,22H,8-11H2,1-3H3 |
InChI-Schlüssel |
BEIZGBSEZACCGQ-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=C(C2=C(CCN3C2CC4=C(C3)C(=C(C=C4)OC)OC)C=C1)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



